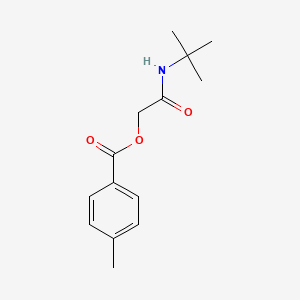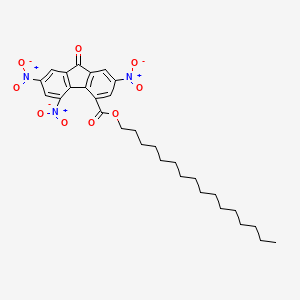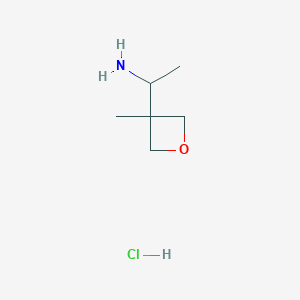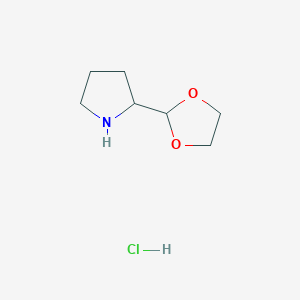![molecular formula C19H14ClFN4OS2 B2668155 3-((5-(4-chlorophenyl)thiazolo[2,3-c][1,2,4]triazol-3-yl)thio)-N-(4-fluorophenyl)propanamide CAS No. 671200-09-2](/img/structure/B2668155.png)
3-((5-(4-chlorophenyl)thiazolo[2,3-c][1,2,4]triazol-3-yl)thio)-N-(4-fluorophenyl)propanamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
This compound is a complex organic molecule that contains several functional groups, including a thiazole, a triazole, and an amide group . It’s likely that this compound could have applications in various fields, such as medicinal chemistry or materials science, given the presence of these functional groups.
Synthesis Analysis
While specific synthesis methods for this compound are not available, similar compounds are often synthesized through methods such as solvothermal synthesis . This involves using a solvent under conditions above its boiling point, facilitating the reaction .Molecular Structure Analysis
The molecular structure of this compound would likely be determined using techniques such as X-ray single-crystal diffraction . This technique allows for the determination of the atomic and molecular structure of a crystal .Chemical Reactions Analysis
The chemical reactions involving this compound would likely depend on the functional groups present in the molecule. For example, the amide group could undergo hydrolysis, and the thiazole and triazole groups could participate in various substitution and addition reactions .Physical And Chemical Properties Analysis
The physical and chemical properties of this compound would likely be determined using a variety of techniques, including NMR spectroscopy, IR spectroscopy, and elemental analysis . These techniques can provide information on the compound’s molecular structure, functional groups, and purity .Scientific Research Applications
Synthesis and Structural Characterization
The compound has been synthesized and characterized in various studies. For instance, Kariuki et al. (2021) synthesized a similar molecule and performed crystallization from dimethylformamide solvent, enabling structure determination by single crystal diffraction. This process confirmed the isostructural nature of the compound, revealing two independent molecules in the asymmetric unit with similar conformation (Kariuki, Abdel-Wahab, & El‐Hiti, 2021).
Anticancer Activity
A study by Tumosienė et al. (2020) involved synthesizing novel derivatives of a similar compound and testing their anticancer activity. The derivatives showed promising cytotoxicity against human glioblastoma and breast cancer cell lines, highlighting the potential use of these compounds in cancer treatment (Tumosienė, Kantminienė, Klevinskas, Petrikaitė, Jonuškienė, & Mickevičius, 2020).
Anticonvulsant Evaluation
Deng et al. (2014) synthesized a series of derivatives and tested their anticonvulsant activities using various models. The results indicated potential therapeutic applications for epilepsy treatment (Deng, Song, Gong, Wang, & Quan, 2014).
Antimicrobial and Antifungal Activity
Bhat and Holla (2004) reported the synthesis of 1,2,4-Triazolo[3,4-b]thiazole derivatives with significant antimicrobial activity against various bacterial and fungal strains, suggesting potential applications in treating infectious diseases (Bhat & Holla, 2004).
Anti-inflammatory and Analgesic Agents
Doğdaş et al. (2007) synthesized derivatives that showed promising anti-inflammatory and analgesic activities in vivo, indicating potential uses in pain and inflammation management (Doğdaş, Tozkoparan, Kaynak, Eriksson, Kuepeli, Yeşilada, & Ertan, 2007).
Corrosion Inhibition Performance
Kaya et al. (2016) used density functional theory calculations and molecular dynamics simulations to assess the corrosion inhibition performances of derivatives, indicating potential applications in metal protection (Kaya, Kaya, Guo, Kandemirli, Tüzün, Uğurlu, Madkour, & Saracoglu, 2016).
Mechanism of Action
Future Directions
properties
IUPAC Name |
3-[[5-(4-chlorophenyl)-[1,3]thiazolo[2,3-c][1,2,4]triazol-3-yl]sulfanyl]-N-(4-fluorophenyl)propanamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H14ClFN4OS2/c20-13-3-1-12(2-4-13)16-11-28-19-24-23-18(25(16)19)27-10-9-17(26)22-15-7-5-14(21)6-8-15/h1-8,11H,9-10H2,(H,22,26) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZSFHLXVMAMIKTG-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC=C1C2=CSC3=NN=C(N23)SCCC(=O)NC4=CC=C(C=C4)F)Cl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H14ClFN4OS2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
432.9 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![2-chloro-N-{[2-(pyrrolidin-1-yl)pyridin-4-yl]methyl}pyridine-4-carboxamide](/img/structure/B2668073.png)


![(Z)-methyl 2-(2-((furan-2-carbonyl)imino)-6-sulfamoylbenzo[d]thiazol-3(2H)-yl)acetate](/img/structure/B2668076.png)
![(Z)-N-(4,7-dimethoxy-3-(2-methoxyethyl)benzo[d]thiazol-2(3H)-ylidene)-1,3-dimethyl-1H-pyrazole-5-carboxamide](/img/structure/B2668077.png)
![4-[butyl(methyl)sulfamoyl]-N-[5-(2,3-dihydro-1,4-benzodioxin-6-yl)-1,3,4-oxadiazol-2-yl]benzamide](/img/structure/B2668078.png)
![N-[4-(Methoxymethyl)-1,3-thiazol-2-yl]prop-2-enamide](/img/structure/B2668084.png)




![[4-[(E)-3-(2,3,4-trimethoxyphenyl)prop-2-enoyl]phenyl] 4-methylbenzoate](/img/structure/B2668092.png)
![2-[[4-[(4-fluorophenyl)methyl]-5-oxo-[1,2,4]triazolo[4,3-a]quinazolin-1-yl]sulfanyl]-N-(4-methylphenyl)acetamide](/img/structure/B2668093.png)
